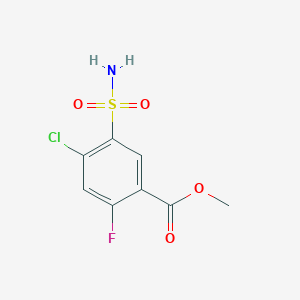
4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a bromine atom at the fourth position, a 4,5-dihydro-3-isoxazolyl group at the second position, and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline typically begins with commercially available starting materials such as 4-bromo-2-nitrotoluene and 3-isoxazolone.
Nitration and Reduction: The initial step involves the nitration of 4-bromo-2-nitrotoluene to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amine group, forming 4-bromo-2-aminotoluene.
Cyclization: The next step involves the cyclization of 4-bromo-2-aminotoluene with 3-isoxazolone under acidic conditions to form the 4,5-dihydro-3-isoxazolyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. Safety measures and environmental regulations are strictly followed to minimize the impact on the environment and ensure the safety of workers.
化学反应分析
Types of Reactions
Oxidation: 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the bromine and isoxazolyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzenamine derivatives with different functional groups.
科学研究应用
Chemistry
Organic Synthesis: 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology
Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Agriculture: The compound is studied for its potential use in agrochemicals to enhance crop protection and yield.
作用机制
The mechanism of action of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The isoxazolyl group plays a crucial role in binding to the active sites of enzymes, while the bromine and methyl groups contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- Benzenamine, 4-bromo-2-(4,5-dihydro-3-isoxazolyl)-
- Benzenamine, 4-bromo-2-(3-isoxazolyl)-3-methyl-
- Benzenamine, 4-chloro-2-(4,5-dihydro-3-isoxazolyl)-3-methyl-
Uniqueness
- Structural Features : The presence of the 4,5-dihydro-3-isoxazolyl group at the second position and the methyl group at the third position makes 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline unique compared to its analogs.
- Reactivity : The combination of bromine, isoxazolyl, and methyl groups imparts distinct reactivity patterns, making it suitable for specific applications in organic synthesis and medicinal chemistry.
- Applications : Its unique structural features and reactivity make it a valuable compound in various scientific research fields, including chemistry, biology, medicine, and industry.
属性
CAS 编号 |
250592-93-9 |
|---|---|
分子式 |
C10H11BrN2O |
分子量 |
255.11 g/mol |
IUPAC 名称 |
4-bromo-2-(4,5-dihydro-1,2-oxazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C10H11BrN2O/c1-6-7(11)2-3-8(12)10(6)9-4-5-14-13-9/h2-3H,4-5,12H2,1H3 |
InChI 键 |
ICMSGNRMZFNBLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C2=NOCC2)N)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)

![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)








